

C13-113-tri-tail for siRNA delivery foundational research

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Compound of Interest

Compound Name: C13-113-tri-tail

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C13-113-tri-tail for siRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational aspects of **C13-113-tri-tail**, an ionizable lipidoid integral to the formulation of Lipid Nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). This document provides a comprehensive overview of its structure, mechanism of action, and the experimental protocols for its application in gene silencing research.

Introduction to C13-113-tri-tail

C13-113-tri-tail is a synthetic ionizable lipidoid characterized by a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic tridecyl (C13) tails.[1] Its structure is specifically designed to facilitate the encapsulation of anionic therapeutic payloads, such as siRNA, into LNPs and to promote their efficient delivery into target cells. The ionizable nature of the headgroup is crucial for both the formulation process and the endosomal escape of the siRNA cargo. At an acidic pH, the amine groups become protonated, enabling the complexation of negatively charged siRNA. Upon entering the neutral pH environment of the bloodstream, the lipidoid becomes largely neutral, reducing potential toxicity. Within the acidic environment of the endosome, re-protonation facilitates the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.

The multi-tail structure of lipidoids like **C13-113-tri-tail** is thought to contribute to a cone-shaped molecular geometry, which can enhance the fusogenic properties of the LNP and promote endosomal escape. The length and branching of the lipid tails are critical determinants of delivery efficacy.

Quantitative Performance Data

While specific public data for **C13-113-tri-tail** is limited, the following tables present representative data based on the performance of similar multi-tail ionizable lipidoids in siRNA delivery applications. These values are intended to provide a benchmark for expected performance.

Table 1: In Vivo siRNA Delivery Efficacy (Representative Data)

Target Organ	Target Gene	Animal Model	LNP Formulation (molar ratio)	siRNA Dose (mg/kg)	Efficacy (ED50, mg/kg)	Gene Knockdown (%)
Liver	Factor VII	Mouse	C13-113-tri-tail:DSPC: Chol:PEG-DMG (50:10:38.5:1.5)	0.1	~0.05	>90% [2]
Liver	ApoB	Mouse	C13-113-tri-tail:DSPC: Chol:PEG-DMG (50:10:38.5:1.5)	0.3	~0.1	>85%
Spleen	TTR	Rat	C13-113-tri-tail:DSPC: Chol:PEG-DMG (50:10:38.5:1.5)	1.0	~0.5	~70%

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DMG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Table 2: In Vitro siRNA Delivery Performance (Representative Data)

Cell Line	Target Gene	siRNA Concentration (nM)	Transfection Reagent	Gene Knockdown (%)	Cytotoxicity (CC50, μ M)
HeLa	GAPDH	50	C13-113-tri-tail LNP	>95%	>10
HepG2	ApoB	50	C13-113-tri-tail LNP	>90%	>15
Raw 264.7	TNF- α	100	C13-113-tri-tail LNP	~80%	>20

Table 3: Physicochemical Properties of **C13-113-tri-tail** LNPs (Representative Data)

Property	Value
Mean Hydrodynamic Diameter (nm)	80 - 120
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV) at pH 7.4	-5 to +5
siRNA Encapsulation Efficiency (%)	> 95%
pKa	6.2 - 6.8

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **C13-113-tri-tail** for siRNA delivery.

Synthesis of C13-113-tri-tail

A representative synthesis for a multi-tail lipidoid involves the Michael addition of an amine to an acrylate tail. While the exact protocol for **C13-113-tri-tail** is proprietary, a general procedure for a similar lipidoid is as follows:

- **Reactant Preparation:** Dissolve the amine core and the tridecyl acrylate in an appropriate solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

- **Reaction:** Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a specified period (e.g., 24-48 hours) to allow the Michael addition reaction to proceed to completion.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure **C13-113-tri-tail** lipidoid.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of siRNA-Laden LNPs

This protocol describes the formulation of LNPs using a microfluidic mixing device.

- **Solution Preparation:**
 - **Lipid Stock Solution (Organic Phase):** Dissolve **C13-113-tri-tail**, DSPC, Cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mg/mL.
 - **siRNA Stock Solution (Aqueous Phase):** Dissolve the siRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The siRNA concentration should be between 0.2-1.0 mg/mL.
- **Microfluidic Mixing:**
 - Set up a microfluidic mixing device (e.g., NanoAssemblr).
 - Load the lipid stock solution into one syringe and the siRNA stock solution into another.
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
 - Set the total flow rate to a value between 2-12 mL/min.
 - Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the siRNA.
- **Dialysis and Concentration:**

- Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, overnight at 4 °C to remove the ethanol and raise the pH.
- Concentrate the LNP suspension to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).
- Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterization of LNPs

- Size and Polydispersity: Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).
- Zeta Potential: Measure the surface charge of the LNPs at pH 7.4 using a Zetasizer.
- Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a RiboGreen assay.
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
 - Calculate the encapsulation efficiency using the formula: $EE (\%) = (\text{Total siRNA} - \text{Free siRNA}) / \text{Total siRNA} * 100$.

In Vitro Gene Silencing Assay

- Cell Culture: Plate the target cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Dilute the siRNA-LNP formulation to the desired final concentrations in cell culture medium.
 - Remove the old medium from the cells and add the LNP-containing medium.
 - Incubate the cells for 24-48 hours at 37 °C and 5% CO₂.
- Analysis of Gene Knockdown:

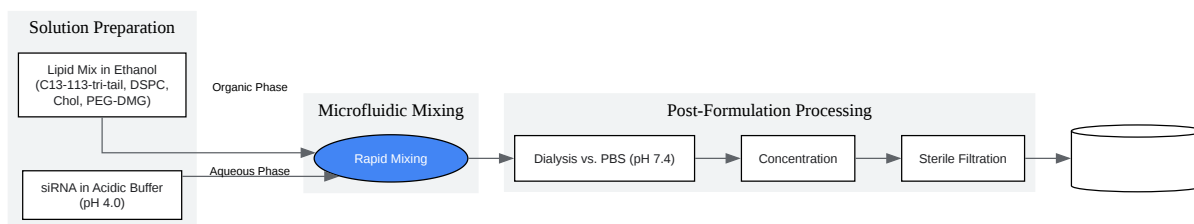
- mRNA Level (qRT-PCR): Isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target gene mRNA, normalized to a housekeeping gene (e.g., GAPDH).
- Protein Level (Western Blot): Lyse the cells and perform a Western blot to determine the expression level of the target protein.

In Vivo Gene Silencing Study

- Animal Handling: Acclimatize the animals (e.g., C57BL/6 mice) for at least one week before the experiment.
- Administration: Administer the siRNA-LNP formulation to the animals via the desired route (e.g., intravenous tail vein injection).
- Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals and collect the target organs (e.g., liver).
- Analysis of Gene Knockdown:
 - mRNA Level (qRT-PCR): Homogenize the collected tissue and isolate total RNA. Perform qRT-PCR to quantify the target gene mRNA levels.
 - Protein Level (ELISA or Western Blot): Homogenize the tissue and measure the target protein levels using an appropriate method.

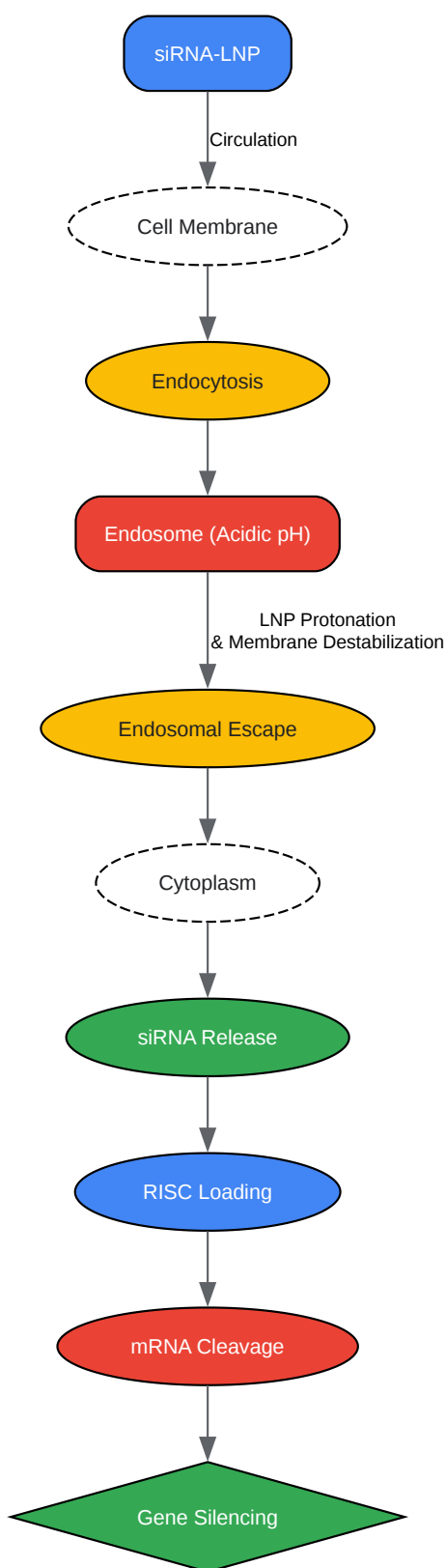
Visualizations

The following diagrams illustrate key workflows and concepts related to **C13-113-tri-tail** mediated siRNA delivery.



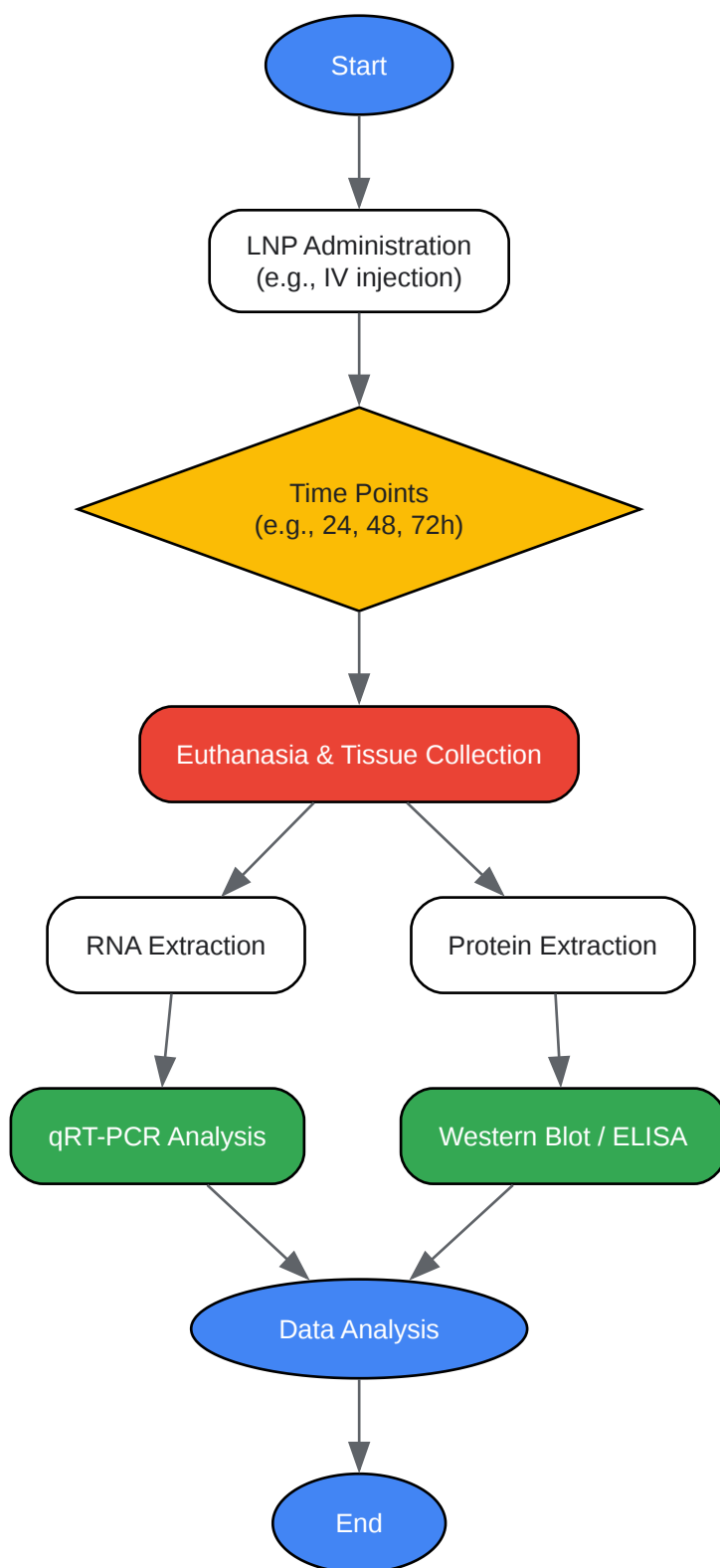
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Caption: Workflow for siRNA-LNP Formulation.



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Caption: Cellular Uptake and Gene Silencing Pathway.



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References

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